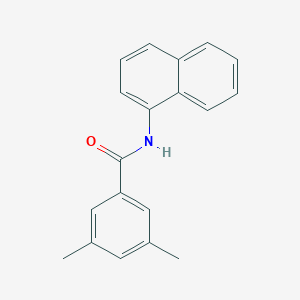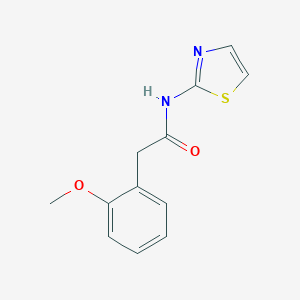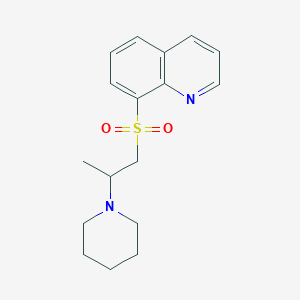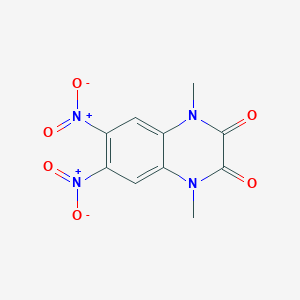
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CFTR inhibitor, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide acts as a CFTR inhibitor by binding to the regulatory domain of the CFTR protein. This binding prevents the opening of the chloride channel, thereby reducing the transport of chloride ions across the epithelial membrane. This mechanism of action has been extensively studied, and it has provided valuable insights into the role of CFTR in various physiological and pathological conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide have been extensively studied in laboratory experiments. Studies have shown that this compound can reduce the transport of chloride ions across epithelial membranes, leading to changes in the fluid and electrolyte balance in various tissues. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages as a laboratory tool. It is a highly selective CFTR inhibitor, making it an ideal tool for studying the role of CFTR in various physiological and pathological conditions. This compound is also stable and easy to synthesize, making it readily available for laboratory experiments.
However, there are also some limitations to the use of N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide in laboratory experiments. This compound has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
For the study of this compound include the development of more potent and selective CFTR inhibitors and the study of its off-target effects.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base. The reaction occurs at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of its primary applications is in the study of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in the regulation of ion transport across epithelial membranes. CFTR inhibitors like N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide have been used to study the role of CFTR in various physiological and pathological conditions.
Propriétés
Nom du produit |
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H11ClF3NO2S |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClF3NO2S/c1-9-5-6-11(8-13(9)15)19-22(20,21)12-4-2-3-10(7-12)14(16,17)18/h2-8,19H,1H3 |
Clé InChI |
HUKODFYMUDQLAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)
![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)

![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)
![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)

![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
